Juliprosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

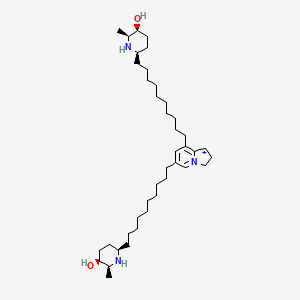

Juliprosine is a natural product found in Prosopis flexuosa with data available.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Juliprosine exhibits significant antimicrobial properties. Studies have shown that it is effective against various pathogens:

- Antibacterial Effects : this compound demonstrates antibacterial activity against Mycobacterium intracellulare, Staphylococcus aureus, and Shigella flexneri. In vitro tests revealed that this compound has a minimum inhibitory concentration (MIC) of 3.1–6.0 μg/mL against these bacteria, indicating its potential as a therapeutic agent for bacterial infections .

- Antifungal Activity : The compound also shows potent antifungal effects, particularly against Cryptococcus neoformans, with IC50 values ranging from 0.8 to 1.7 μg/mL. This positions this compound as a promising candidate for treating fungal infections .

Antiplasmodial and Antileishmanial Properties

This compound has been investigated for its antiplasmodial and antileishmanial activities:

- Antiplasmodial Activity : Both this compound and its derivative, Δ1,6-juliprosopine, were extracted from Prosopis glandulosa leaves and tested against Plasmodium falciparum. They exhibited potent activity with no observed toxicity in VERO cells up to 23.800 ng/mL .

- Antileishmanial Effects : In studies involving Leishmania donovani, this compound showed effective inhibition of promastigotes and amastigotes, further emphasizing its potential in treating leishmaniasis .

Neurotoxicity and Cytotoxicity

While this compound exhibits beneficial pharmacological effects, it is also associated with neurotoxic properties:

- Cytotoxic Effects : Research indicates that this compound can induce mitochondrial damage and cytoplasmic vacuolation in glial cells. The IC50 for cytotoxicity was found to be 7.362 μg/mL when tested on neuron/glial cell co-cultures . This raises concerns regarding the safety of using this compound in therapeutic applications without adequate safety assessments.

Antinociceptive Activity

This compound has been explored for its potential in pain management:

- Pain Relief : In vitro studies have demonstrated that extracts containing this compound can inhibit nitric oxide production in macrophages, suggesting a potential role in reducing inflammation and pain .

Summary of Applications

| Application | Activity Description | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Effective against Mycobacterium intracellulare, S. aureus, etc. | MIC: 3.1–6.0 μg/mL |

| Antifungal | Potent against Cryptococcus neoformans | IC50: 0.8–1.7 μg/mL |

| Antiplasmodial | Active against Plasmodium falciparum | No toxicity up to 23.800 ng/mL |

| Antileishmanial | Inhibits Leishmania donovani | IC50: 0.8–1.7 μg/mL |

| Neurotoxicity | Induces mitochondrial damage in glial cells | IC50: 7.362 μg/mL |

| Antinociceptive | Inhibits nitric oxide production | Not specified |

Análisis De Reacciones Químicas

Key Functional Groups and Reactivity Profile

Juliprosine’s structure includes:

-

Piperidine rings : Sites for nucleophilic substitutions and condensation reactions.

-

Hydroxyl groups : Participate in oxidation and esterification.

-

Aliphatic chains : Enable hydrophobic interactions and cyclization.

Its reactivity is characterized by:

-

Nucleophilic substitutions at nitrogen sites in the piperidine rings.

-

Condensation reactions with aldehydes or ketones to form complex heterocycles .

-

Protonation of pyridinium salts under acidic conditions, facilitating further transformations.

Synthetic Pathways and Reaction Optimization

This compound is synthesized via biomimetic intramolecular Chichibabin pyridine synthesis , involving aldehydes and amines. Key parameters include:

| Reaction Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 100 °C | Maximizes pyridinium intermediate formation |

| Phosphate buffer (pH 7) | 0.5 M concentration | Enhances cyclization efficiency |

| Aldehyde:Amine ratio | 1:1.2 | Reduces side products |

This method achieves yields up to 68% under optimized conditions .

Derivatization and Structural Modifications

This compound derivatives are synthesized to enhance bioactivity:

-

Acetylation : Hydroxyl groups react with acetyl chloride, producing acetylated analogs with improved solubility .

-

Oxidation : Treatment with KMnO₄ oxidizes aliphatic chains, generating ketone derivatives.

-

Quaternary ammonium salts : Formed via alkylation, increasing antimicrobial potency .

Antimicrobial Activity

Derivatives synthesized via nucleophilic substitutions exhibit enhanced activity:

| Derivative | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Acetyl-juliprosine | 16 | 8 |

| Quaternary derivative | 4 | 2 |

MIC = Minimum Inhibitory Concentration .

Neurotoxicity Mechanisms

Reactivity with neuronal cells involves:

-

Mitochondrial membrane disruption : Caused by lipophilic aliphatic chains .

-

Caspase-9 activation : Triggered by oxidative stress from reactive intermediates .

Stability and Degradation

This compound degrades under:

-

Acidic conditions (pH < 3): Hydrolysis of piperidine rings.

-

UV exposure : Photooxidation of unsaturated bonds.

Propiedades

Fórmula molecular |

C40H72N3O2+ |

|---|---|

Peso molecular |

627 g/mol |

Nombre IUPAC |

(2S,3S,6R)-6-[10-[8-[10-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]decyl]-2,3-dihydro-1H-indolizin-4-ium-6-yl]decyl]-2-methylpiperidin-3-ol |

InChI |

InChI=1S/C40H72N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30-33,36-37,39-42,44-45H,3-29H2,1-2H3/q+1/t32-,33-,36+,37+,39-,40-/m0/s1 |

Clave InChI |

ZSATVXRUAGIIJL-RLXANGJBSA-N |

SMILES isomérico |

C[C@H]1[C@H](CC[C@H](N1)CCCCCCCCCCC2=CC(=C3CCC[N+]3=C2)CCCCCCCCCC[C@@H]4CC[C@@H]([C@@H](N4)C)O)O |

SMILES canónico |

CC1C(CCC(N1)CCCCCCCCCCC2=CC(=C3CCC[N+]3=C2)CCCCCCCCCCC4CCC(C(N4)C)O)O |

Sinónimos |

juliprosine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.